7-Bromo-5-chloroquinolin-8-ol

Antitubercular drug discovery Methionine aminopeptidase inhibition Mycobacterium tuberculosis

Procure 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) to secure a uniquely validated dual‑halogen (Br at C7, Cl at C5) 8‑hydroxyquinoline scaffold. This substitution pattern confers 4‑fold greater MetAP inhibitory potency (IC₅₀ ~0.5 µM) than clioquinol, 32‑fold higher antifungal activity (MIC 1 µM vs. 32 µM for non‑halogenated analogs), and validated antiviral efficacy against SARS‑CoV‑2. A published LC‑MS/MS method (linearity 1–1000 ng/mL, recovery >96%) and established in vivo pharmacokinetic profile (long plasma half‑life, extensive distribution) eliminate de novo bioanalytical method development, accelerating preclinical TB, antifungal, and antiviral research programs.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5 g/mol
CAS No. 7640-33-7
Cat. No. B1266416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloroquinolin-8-ol
CAS7640-33-7
Molecular FormulaC9H5BrClNO
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1
InChIInChI=1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H
InChIKeyADJQQSUBKRASQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-chloroquinolin-8-ol (CLBQ14) Procurement Specifications and Core Characteristics


7-Bromo-5-chloroquinolin-8-ol (CAS: 7640-33-7, synonym CLBQ14) is a halogenated 8-hydroxyquinoline derivative bearing bromine at the 7-position and chlorine at the 5-position on the quinoline scaffold [1]. With a molecular formula of C9H5BrClNO and a molecular weight of 258.5 g/mol, the compound is commercially available at ≥98% purity (HPLC) as a crystalline solid with a melting point of 181°C . Its spectral characterization data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are archived in the SDBS database [1]. This dual-halogenated substitution pattern confers distinct physicochemical and pharmacological properties that differentiate it from mono-halogenated or alternative di-halogenated 8-hydroxyquinoline analogs.

Why Generic 8-Hydroxyquinoline Derivatives Cannot Substitute for 7-Bromo-5-chloroquinolin-8-ol in Specialized Research Applications


Substituting 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) with a generic halogenated 8-hydroxyquinoline is not scientifically equivalent and may lead to irreproducible or misleading results. The specific pattern of halogen substitution—bromine at the 7-position and chlorine at the 5-position—determines the compound's interaction with biological targets, particularly its binding mode and inhibitory potency against methionine aminopeptidases (MetAPs) [1]. A systematic structure-activity relationship study revealed that replacing the 7-bromo group with iodo (as in clioquinol) alters the compound's antiviral and enzyme inhibitory profile, while removal of halogenation altogether reduces antifungal activity from an MIC of 1 μM to 32 μM [2]. Furthermore, the dual-halogenated scaffold of CLBQ14 confers a favorable pharmacokinetic profile in vivo, including extensive distribution and a long plasma half-life, which may not be recapitulated by analogs with different halogen combinations [3]. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence: 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) Versus Closest Analogs


Superior Selectivity of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) for Mycobacterial MetAP Enzymes Relative to Clioquinol (CQ)

In a head-to-head enzymatic inhibition assay, 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) was identified as a potent and selective inhibitor of two M. tuberculosis methionine aminopeptidases (MtMetAP1a and MtMetAP1c), with higher specificity for the mycobacterial enzymes relative to their human counterparts compared to the parent compound clioquinol (CQ) [1]. CLBQ14 exhibited an IC50 of 0.5 μM against MtMetAP1c in the high-throughput screening assay, whereas clioquinol showed an IC50 of approximately 2 μM under identical conditions, representing a 4-fold improvement in potency [1].

Antitubercular drug discovery Methionine aminopeptidase inhibition Mycobacterium tuberculosis

Differential Antifungal Activity: 7-Bromo Substitution Maintains Potency Equivalent to Iodo and Dichloro Analogs Against Aspergillus fumigatus

A structure-activity relationship study evaluating halogenated 8-hydroxyquinolines against A. fumigatus demonstrated that 7-Bromo-5-chloroquinolin-8-ol (as bromoquinol) exhibits antifungal activity with an MIC of 1 μM, which is equivalent to the MIC of 1 μM observed for both 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and 5,7-dichloro-8-hydroxyquinoline [1]. In contrast, the non-halogenated parent compound 8-hydroxyquinoline showed an MIC of 32 μM, representing a 32-fold reduction in antifungal potency [1].

Antifungal agents Aspergillus fumigatus Halogenated quinolines

Potent Inhibition of SARS-CoV-2 Cytopathic Effect: CLBQ14 Activity Compared to Clioquinol (CLQ) and 5,7-Dichloro Analog (CLCQ)

In an in vitro antiviral screening study, 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) was identified alongside clioquinol (CLQ) and 5,7-dichloro-8-hydroxyquinoline (CLCQ) as a potent inhibitor of SARS-CoV-2 infection-induced cytopathic effect [1]. While CLQ displayed the highest potency in the low micromolar range overall, CLBQ14 demonstrated comparable antiviral activity and also exhibited potent anti-exopeptidase activity against recombinant human angiotensin converting enzyme 2 (rhACE2) and inhibited the binding of rhACE2 with the SARS-CoV-2 Spike (RBD) protein [1].

Antiviral agents SARS-CoV-2 ACE2 inhibition COVID-19

Class-Level Inference: Halogenation at 7-Position Enhances Gram-Negative Antibacterial Activity of 8-Hydroxyquinoline Scaffold

A comprehensive antimicrobial screening of 8-hydroxyquinoline derivatives against 27 microorganisms revealed that halogenation significantly modulates antibacterial spectrum. The parent 8-hydroxyquinoline (8HQ) exhibited MIC values in the range of 3.44-13.78 μM against Gram-positive bacteria, but halogenated derivatives—specifically 7-bromo-8-hydroxyquinoline (the 5-unsubstituted analog of CLBQ14) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)—displayed high antigrowth activity against Gram-negative bacteria compared to the parent compound [1]. This indicates that the 7-bromo substitution contributes substantially to Gram-negative spectrum expansion.

Antimicrobial agents Gram-negative bacteria 8-Hydroxyquinoline derivatives

Pharmacokinetic Characterization: Validated LC-MS/MS Method Confirms Favorable In Vivo Disposition of CLBQ14

A validated LC-MS/MS method was developed and applied to evaluate the pharmacokinetics of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) in adult male Sprague Dawley rats [1]. The study demonstrated that CLBQ14 exhibits a bi-exponential disposition with extensive distribution and a long plasma half-life, and is eliminated primarily by hepatic metabolism [1]. The analytical method achieved extraction recoveries of >96.3% from rat plasma and >96.6% from urine, with no significant matrix effects, establishing a robust bioanalytical framework for further preclinical development [1].

Pharmacokinetics LC-MS/MS Drug metabolism Bioanalysis

Optimal Research and Procurement Applications for 7-Bromo-5-chloroquinolin-8-ol (CLBQ14)


Antitubercular Drug Discovery: MetAP-Targeted Hit-to-Lead Optimization

CLBQ14 is optimally deployed as a validated chemical probe for methionine aminopeptidase (MetAP) inhibition in M. tuberculosis drug discovery programs. With demonstrated IC50 of ~0.5 μM against MtMetAP1c and 4-fold greater potency than clioquinol, CLBQ14 serves as a superior starting point for structure-activity relationship (SAR) studies targeting mycobacterial MetAP enzymes [1]. The compound's established selectivity profile relative to human MetAP orthologs supports its use in target validation and mechanistic studies aimed at developing narrow-spectrum antitubercular agents.

Antifungal Lead Generation: Di-Halogenated 8-Hydroxyquinoline Scaffold with Defined Metal Chelation Properties

Researchers focused on antifungal drug development, particularly against Aspergillus species, can utilize CLBQ14 as a representative di-halogenated 8-hydroxyquinoline with an MIC of 1 μM against A. fumigatus—equivalent in potency to clioquinol and 5,7-dichloro analogs but 32-fold more potent than non-halogenated 8-hydroxyquinoline [2]. The distinct bromo-chloro substitution pattern provides an alternative metal-chelation profile that may be advantageous in formulations where iodine content is undesirable or where differential ionophoric properties are being investigated.

Antiviral Research: SARS-CoV-2 Entry Inhibition and ACE2 Antagonism

CLBQ14 is a validated member of the clioquinol pharmacophore series demonstrating potent in vitro inhibition of SARS-CoV-2 infection-induced cytopathic effect and ACE2-spike protein interaction [3]. For COVID-19 antiviral research programs exploring host-directed therapeutics or entry inhibitors, CLBQ14 offers a chemically distinct analog to clioquinol (bromine replacing iodine at the 7-position), enabling comparative SAR studies to dissect the contribution of halogen identity to antiviral potency, selectivity, and downstream safety pharmacology.

Preclinical Pharmacokinetic and In Vivo Efficacy Studies with Established Bioanalytical Support

Investigators planning in vivo efficacy studies with halogenated 8-hydroxyquinoline derivatives benefit from the existence of a fully validated LC-MS/MS method for CLBQ14 quantification in rat plasma and urine [4]. The method's demonstrated linearity (1-1000 ng/mL), high extraction recovery (>96%), and established pharmacokinetic parameters—including bi-exponential disposition and long plasma half-life—eliminate the need for de novo bioanalytical method development and validation, significantly accelerating the transition from in vitro hit identification to in vivo proof-of-concept studies.

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